molecular formula C22H49OP2Si B14414070 Methoxymethylbis(dibutylphosphinoethyl) silane

Methoxymethylbis(dibutylphosphinoethyl) silane

Katalognummer: B14414070
Molekulargewicht: 419.7 g/mol
InChI-Schlüssel: ZYNVAPMKJNYAJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxymethylbis(dibutylphosphinoethyl) silane is an organosilicon compound characterized by the presence of silicon (Si) atoms bonded to organic groups. This compound belongs to the class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The presence of both phosphinoethyl and methoxymethyl groups in its structure imparts distinctive reactivity and functionality, making it a valuable compound in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxymethylbis(dibutylphosphinoethyl) silane typically involves the reaction of dibutylphosphinoethyl chloride with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxymethylbis(dibutylphosphinoethyl) silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced silane derivatives, and substituted silanes with various functional groups. These products have diverse applications in material science and synthetic chemistry .

Wirkmechanismus

The mechanism of action of Methoxymethylbis(dibutylphosphinoethyl) silane involves its ability to form strong covalent bonds with various substrates. The phosphinoethyl groups can coordinate with metal centers, enhancing the compound’s reactivity and facilitating catalytic processes. The methoxymethyl group provides additional functionality, allowing for further chemical modifications and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other organosilicon compounds with different functional groups, such as:

Uniqueness

Methoxymethylbis(dibutylphosphinoethyl) silane is unique due to the presence of both phosphinoethyl and methoxymethyl groups, which impart distinctive reactivity and functionality. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .

Eigenschaften

Molekularformel

C22H49OP2Si

Molekulargewicht

419.7 g/mol

InChI

InChI=1S/C22H49OP2Si/c1-6-10-14-24(15-11-7-2)18-20-26(22-23-5)21-19-25(16-12-8-3)17-13-9-4/h6-22H2,1-5H3

InChI-Schlüssel

ZYNVAPMKJNYAJL-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(CCCC)CC[Si](CCP(CCCC)CCCC)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.